Nona-3,6-dienal

Catalog No.
S15941080
CAS No.
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nona-3,6-dienal

Product Name

Nona-3,6-dienal

IUPAC Name

(3E,6E)-nona-3,6-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6+

InChI Key

FIDBXHOCOXRPRO-FZWLCVONSA-N

Canonical SMILES

CCC=CCC=CCC=O

Isomeric SMILES

CC/C=C/C/C=C/CC=O

Nona-3,6-dienal, also known as (3E,6E)-nona-3,6-dienal, is a polyunsaturated aldehyde with the molecular formula C9H14OC_9H_{14}O and a molecular weight of 138.21 g/mol. This compound features two conjugated double bonds located at the 3rd and 6th positions of the carbon chain, contributing to its distinct chemical properties and reactivity. Nona-3,6-dienal is recognized for its characteristic cucumber-like odor, making it valuable in the flavor and fragrance industries. Its structure can be represented using various notations, including InChI and SMILES formats:

  • InChI: InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6+
  • Canonical SMILES: CCC=CCC=CCC=O

  • Oxidation: It can be oxidized to yield nonanoic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
  • Reduction: The compound can undergo reduction to form nona-3,6-dienol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nona-3,6-dienal can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines or thiols), leading to diverse substituted derivatives.

These reactions highlight its versatility as a chemical building block in organic synthesis and industrial applications .

Nona-3,6-dienal exhibits notable biological activities:

  • Plant Defense Mechanisms: It plays a role in plant defense by acting as a signaling molecule that can deter herbivores and attract pollinators.
  • Antimicrobial Properties: Research indicates potential antimicrobial effects against various pathogens, suggesting applications in food preservation and medicine.
  • Pheromone Activity: In insects like moths, nona-3,6-dienal serves as a pheromone component that facilitates mating by attracting male moths to females .

Nona-3,6-dienal can be synthesized through several methods:

  • Aldol Condensation: A common laboratory method involves the aldol condensation of 3-buten-2-one with 2-butenal under basic conditions (e.g., sodium hydroxide) at room temperature.
  • Oxidation of Alcohols: Industrially, it is often produced by oxidizing corresponding alcohols using agents like potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
  • Grignard Reactions: Another synthetic route includes Grignard coupling reactions involving appropriate alkynes and bromoalkenes .

Nona-3,6-dienal has various applications across different fields:

  • Flavor and Fragrance Industry: Due to its cucumber-like scent, it is widely used in perfumes and food flavorings.
  • Organic Synthesis: It serves as an important reagent for synthesizing other organic compounds.
  • Biological Research: Its role in plant signaling and insect pheromones makes it a subject of interest in ecological studies .

Research into the interactions of nona-3,6-dienal reveals its capacity to bind with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts that may alter the function of target molecules. The compound's electrophilic nature allows it to participate in oxidative stress responses and signal transduction pathways within biological systems .

Several compounds are structurally similar to nona-3,6-dienal:

Compound NameStructure TypeUnique Features
2,6-NonadienalPolyunsaturated aldehydeDifferent double bond positions; used in flavoring
NonanalSaturated aldehydeNo double bonds; common fragrance component
HexanalShorter chain aldehydeSimilar functional group; used in food flavoring

Uniqueness

Nona-3,6-dienal is unique due to its specific conjugated double bond configuration which confers distinct reactivity and sensory properties compared to similar compounds. Its pronounced cucumber-like odor differentiates it from other aldehydes like nonanal and hexanal .

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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